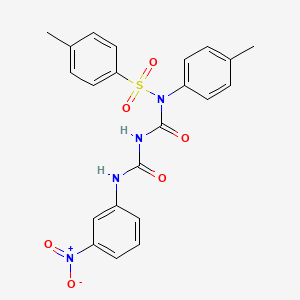

4-methyl-N-(((3-nitrophenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamides are a class of organic compounds characterized by a benzenesulfonamide moiety, which has found various applications in medicinal chemistry due to their pharmacological activities. They are also studied for their interesting chemical and physical properties.

Synthesis Analysis

The synthesis of similar compounds typically involves multiple steps, including condensation reactions, nitration, halogenation, and functionalization of benzenesulfonamide with different substituents to achieve desired properties (Coste, Couty, & Evano, 2011).

Molecular Structure Analysis

X-ray crystallography is a common technique for analyzing the molecular structure of benzenesulfonamides. These analyses reveal extensive intra- and intermolecular hydrogen bonds, contributing to the stability and conformation of the molecules (Siddiqui, Ahmad, Khan, Siddiqui, & Parvez, 2008).

Scientific Research Applications

Chemical Synthesis and Material Science

Polymer-Supported Benzenesulfonamides

Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, serve as intermediates in chemical transformations, including rearrangements to yield diverse scaffolds. This area of research demonstrates the compound's role in solid-phase synthesis and its potential for generating various chemical structures (Fülöpová & Soural, 2015).

Photodynamic Therapy Applications

The synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown promise for photodynamic therapy, highlighting the compound's utility in the development of photosensitizers for cancer treatment. These derivatives exhibit good fluorescence properties and high singlet oxygen quantum yields, essential for Type II photodynamic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Optical and Electronic Material Research

The evaluation of first hyperpolarizability of sulfonamide amphiphiles, including studies on their potential for nonlinear optical properties, provides insights into the applications of such compounds in materials chemistry. These studies contribute to the development of materials with specific optical and electronic properties, relevant for various technological applications (Kucharski, Janik, & Kaatz, 1999).

Medicinal Chemistry and Drug Discovery

Carbonic Anhydrase Inhibition

Ureido-substituted benzenesulfonamides have been identified as potent inhibitors of carbonic anhydrase IX, a tumor-associated enzyme. These compounds show significant potential in the development of novel antimetastatic drugs, with one derivative notably inhibiting the formation of metastases in a model of breast cancer metastasis (Pacchiano et al., 2011).

Antimicrobial Activity

Novel sulfonamide derivatives have been synthesized and characterized for their antimicrobial activity. This research highlights the compound's relevance in addressing bacterial and fungal infections, showcasing its potential as a scaffold for developing new antimicrobial agents (Demircioğlu et al., 2018).

Analytical Chemistry

- Synthesis and Characterization in Educational Settings: An experiment involving the synthesis and characterization of 4-Methyl-N-(phenylacetyl)benzenesulfonamide via Cu(I)-catalysis introduces students to spectroscopy and catalytic reactions. This educational application underscores the compound's utility in teaching and learning about modern synthetic and analytical techniques (Jung, 2018).

properties

IUPAC Name |

1-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3-[(3-nitrophenyl)carbamoyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O6S/c1-15-6-10-18(11-7-15)25(33(31,32)20-12-8-16(2)9-13-20)22(28)24-21(27)23-17-4-3-5-19(14-17)26(29)30/h3-14H,1-2H3,(H2,23,24,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJNOMYPEWUXBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C(=O)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-oxo-N-pentyl-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2488621.png)

![2-(1,3-Benzothiazol-2-yl)-3-[(2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2488622.png)

![2-[(5-Bromopyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol](/img/structure/B2488628.png)

![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-methylacetamide](/img/structure/B2488629.png)

![4-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2488630.png)

![N-(2,5-dimethylphenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2488634.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2488637.png)